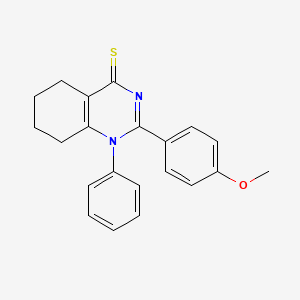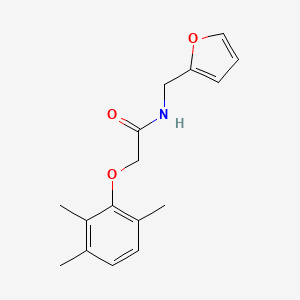
N-cycloheptyl-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-phenoxyacetamide, also known as CPA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the phenoxyacetamide class of compounds, which are known for their ability to interact with the central nervous system. In
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-phenoxyacetamide is not fully understood. However, it is believed to interact with the central nervous system by binding to specific receptors in the brain. This binding can lead to changes in the activity of neurons and can affect the release of various neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It has also been shown to decrease the levels of corticotropin-releasing hormone, a hormone that is involved in the body's response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-2-phenoxyacetamide in lab experiments is its ability to interact with the central nervous system. This makes it a useful tool for studying the effects of drugs on the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are many future directions for research involving N-cycloheptyl-2-phenoxyacetamide. One area of research could focus on further investigating the mechanism of action of this compound. Another area of research could focus on developing new drugs that interact with the central nervous system in a similar way to this compound. Finally, research could also focus on exploring the potential therapeutic uses of this compound, particularly in the treatment of anxiety and depression.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its ability to interact with the central nervous system. Its unique properties make it a useful tool for studying the effects of drugs on the brain and investigating the mechanisms of action of various drugs. While there are still many unanswered questions about the compound, its potential for future research and therapeutic applications make it an important area of study.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-phenoxyacetamide is a multi-step process that involves the reaction of phenoxyacetic acid with cyclohexanone to form cyclohexylidene phenoxyacetate. This intermediate is then reacted with hydrazine hydrate to form N-cyclohexylidene phenoxyacetohydrazide. Finally, the N-cyclohexylidene phenoxyacetohydrazide is treated with heptanal to form this compound.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-phenoxyacetamide has been widely used in scientific research for its ability to interact with the central nervous system. It has been used to study the effects of drugs on the brain and to investigate the mechanisms of action of various drugs. This compound has also been used in studies of anxiety and depression, as well as in studies of the effects of stress on the brain.
Propiedades
IUPAC Name |
N-cycloheptyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(12-18-14-10-6-3-7-11-14)16-13-8-4-1-2-5-9-13/h3,6-7,10-11,13H,1-2,4-5,8-9,12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTREGWSWLVRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]chromane-3-carboxamide](/img/structure/B5679364.png)

![(1S*,5R*)-3-benzoyl-N-(2,4-difluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5679381.png)

![(4S)-N-ethyl-1-(3-furylmethyl)-4-{[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]amino}-L-prolinamide](/img/structure/B5679388.png)
amino]-2-hydroxypropyl}sulfamate](/img/structure/B5679396.png)
![8-(2-butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5679402.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,2,4-oxadiazole](/img/structure/B5679415.png)
![2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B5679433.png)


![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5679446.png)
![N-[3-(cyclopentyloxy)propyl]-6-ethylpyrimidin-4-amine](/img/structure/B5679449.png)
